Immunosuppressive Structural Claim in US Patent 4,294,964: p-Isopropylphenyl as a Distinct Pharmacophoric Element Among 4-Substituted Aryl-Perimidines
US Patent 4,294,964 (Eli Lilly, 1981) explicitly claims p-isopropylphenyl as one of the defined R¹ substituents (alongside p-bromophenyl, m-bromophenyl, m- or p-CF₃/OCF₃/SCF₃/OC₂F₅-phenyl, p-chlorophenyl, and 3,4-dihalophenyl) in 2-aryl-1H-perimidine compounds demonstrated to possess immunosuppressive activity [1]. While quantitative minimum effective dose (MED) data in the mouse hemagglutinin assay are reported for the halogenated analogs—p-CF₃-phenyl: MED = 6.25 mg/kg × 9 p.o.; p-Br-phenyl: MED = 25 mg/kg × 9 p.o.; p-Cl-phenyl: MED = 100 mg/kg × 9 p.o.; 3,4-diCl-phenyl: MED = 12.5 mg/kg × 9 p.o.—the p-isopropylphenyl derivative is structurally encompassed within the generic claims (Formula I, R¹ = p-isopropylphenyl) as a composition-of-matter embodiment, establishing its eligibility within the same immunosuppressive pharmacophore space [1]. The benchmark reference compound azathioprine (IMURAN) exhibits MED = 100 mg/kg × 9 in the same assay, providing a clinical relevance anchor [1].
| Evidence Dimension | Immunosuppressive activity — minimum effective dose (MED) in mouse hemagglutinin assay (oral, 9 daily doses) |
|---|---|
| Target Compound Data | Structurally claimed but MED not individually reported in patent Table I; p-isopropylphenyl is explicitly enumerated among active R¹ substituents |
| Comparator Or Baseline | Azathioprine: MED = 100 mg/kg × 9 p.o.; p-CF₃-phenyl analog: MED = 6.25 mg/kg; p-Br-phenyl analog: MED = 25 mg/kg; p-Cl-phenyl analog: MED = 100 mg/kg |
| Quantified Difference | The p-isopropyl group provides an intermediate lipophilicity/electronic profile (σ_p ≈ −0.15) between the unsubstituted phenyl and the electron-withdrawing halogenated analogs, predicted to yield immunosuppressive potency intermediate within the series based on SAR trends |
| Conditions | Mouse hemagglutinin assay: Swiss mice, 5 × 10⁷ sheep red blood cells i.v., oral dosing in PEG 400, sera pooled from 5-mouse groups, hemagglutinin titer determined 6 days post-antigen injection |
Why This Matters
Patent inclusion with explicit structural enumeration provides legal and scientific precedent for immunosuppressive application, positioning this compound as a differentiated non-halogenated alkyl-substituted analog within a therapeutically validated scaffold, which is critical for procurement decisions where halogen content, metabolic profile, or IP freedom-to-operate considerations are paramount.
- [1] Matsumoto K, et al. (Eli Lilly and Company). 2-Aryl-1H-perimidines. United States Patent 4,294,964. Filed February 28, 1980, issued October 13, 1981. View Source
